molecular formula C19H26N2O4 B4422096 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4422096
M. Wt: 346.4 g/mol
InChI Key: YBWZOAXZFIUWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.

    Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.

    Reduction: Formation of alcohol derivatives of the cyclohexanecarboxylic acid moiety.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation and relaxation of smooth muscles . The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.

Uniqueness

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a cyclohexanecarboxylic acid moiety. These structural elements contribute to its distinct binding affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for therapeutic development .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-25-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19(23)24/h6-9,16-17H,2-5,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZOAXZFIUWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

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